(4,6-Dibromopyridin-2-yl)methanamine
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Overview
Description
(4,6-Dibromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of pyridine, where the 2-position is substituted with a methanamine group and the 4 and 6 positions are substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dibromopyridin-2-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the bromination of 2-pyridinemethanamine using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (4,6-Dibromopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted pyridines with various functional groups.
- Imines or primary amines from oxidation or reduction reactions.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
(4,6-Dibromopyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4,6-Dibromopyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The bromine atoms and methanamine group can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
(2,6-Dibromopyridin-4-yl)methanamine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
(6-Bromopyridin-2-yl)methanamine: Contains only one bromine atom, resulting in different chemical properties and reactivity
Uniqueness: (4,6-Dibromopyridin-2-yl)methanamine is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This unique substitution pattern allows for selective functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C6H6Br2N2 |
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Molecular Weight |
265.93 g/mol |
IUPAC Name |
(4,6-dibromopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
SARCKGMSSIDYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)Br |
Origin of Product |
United States |
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